REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([OH:25])(=[O:24])CCCCCCCCCCCCC.N1C(C)=CC=CC=1C.C(OC(C1NC2C(C=1)=CC=CC=2)=O)C.[NH2:48][C:49]1[CH:70]=[CH:69][C:52]([CH2:53][N:54]2[C:62]3[C:57](=[CH:58][CH:59]=[CH:60][CH:61]=3)[C:56]([C:63]3[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=3)=[CH:55]2)=[CH:51][CH:50]=1.O.[OH-].[Li+]>C(OCC)(=O)C.C1COCC1.CO.O.CC([O-])=O.CC([O-])=O.[Cu+2].C1(C)C=CC=CC=1>[NH:48]([C:49]1[CH:50]=[CH:51][C:52]([CH2:53][N:54]2[C:62]3[C:57](=[CH:58][CH:59]=[CH:60][CH:61]=3)[C:56]([C:63]3[CH:64]=[CH:65][CH:66]=[CH:67][CH:68]=3)=[C:55]2[C:10]([OH:25])=[O:24])=[CH:69][CH:70]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,5.6.7,9.10.11,12.13.14|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
0.037 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0.049 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
THF MeOH water
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Name
|
|
Quantity
|
0.066 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
1-(4-amino-benzyl)-3-phenyl-1H-indole indolecarboxylic acid ethyl ester
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=CC=C2C1.NC1=CC=C(CN2C=C(C3=CC=CC=C23)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at a high rate for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (5 to 25% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
to give a gummy solid
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 40° C. for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Most of the organic solvents was removed
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
CUSTOM
|
Details
|
purified by HPLC as a white powder (0.023 g, 10%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
N(C1=CC=CC=C1)C1=CC=C(CN2C(=C(C3=CC=CC=C23)C2=CC=CC=C2)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |